6-(3-Fluorophenoxy)hexane-1-thiol

Description

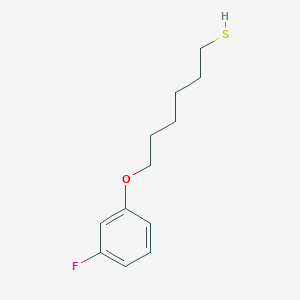

6-(3-Fluorophenoxy)hexane-1-thiol is a fluorinated aromatic thiol with a hexane spacer linking the thiol (-SH) anchor group to the 3-fluorophenoxy moiety. This compound is structurally tailored for applications in surface science, particularly in forming self-assembled monolayers (SAMs) on gold or other noble metal substrates. The fluorine atom at the para position of the phenoxy group introduces electron-withdrawing effects, which can modulate intermolecular interactions, dipole moments, and SAM packing density.

Properties

IUPAC Name |

6-(3-fluorophenoxy)hexane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FOS/c13-11-6-5-7-12(10-11)14-8-3-1-2-4-9-15/h5-7,10,15H,1-4,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBBXNMLJVTBMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenoxy)hexane-1-thiol can be achieved through several methods. One common approach involves the reaction of 3-fluorophenol with 6-bromohexane in the presence of a base to form 6-(3-fluorophenoxy)hexane. This intermediate is then treated with thiourea followed by hydrolysis to yield the desired thiol compound .

Industrial Production Methods

Industrial production of thiols often involves catalytic processes. For instance, the catalytic preparation of thiols using hydrogen sulfide (H₂S) is a well-established method. This process can be adapted for the production of this compound by using appropriate starting materials and catalysts .

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenoxy)hexane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert disulfides back to thiols.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO₃H).

Reduction: Thiols (R-SH).

Substitution: Various substituted thiol derivatives depending on the reactants used.

Scientific Research Applications

6-(3-Fluorophenoxy)hexane-1-thiol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox processes.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenoxy)hexane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in various biochemical processes, including enzyme function and signal transduction. The compound’s fluorophenoxy group may also interact with specific molecular targets, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Key Observations:

- Electron-Withdrawing Effects: The 3-fluorophenoxy group in the target compound induces moderate dipole moments compared to stronger electron-withdrawing groups like trifluoromethyl (-CF₃) .

- Linker Atom (O vs.

- Steric Effects: The 2,6-difluoro analog introduces steric hindrance, likely disrupting SAM order compared to the mono-fluoro derivative .

SAM Formation and Molecular Orientation

- Azobenzene Derivatives: Compounds like 6-[4-(phenylazo)phenoxy]hexane-1-thiol form highly ordered SAMs with in-plane molecular orientation due to π-π stacking of azobenzene groups. Polarized Raman spectroscopy confirms uniform tilt angles (~30° from surface normal) . In contrast, the 3-fluorophenoxy variant lacks this photoactive moiety, relying on weaker dipole interactions for SAM organization.

- Trifluoromethyl-Terminated SAMs: The CF₃ group in 6-(4-trifluoromethylphenoxy)hexane-1-thiol increases hydrophobicity and local work function, favoring denser SAMs with adsorption rates ~2× higher than cyano-terminated analogs . The 3-fluoro substituent likely produces intermediate work-function changes.

- Mixed SAMs: Fluorinated thiols are often mixed with other terminally substituted thiols to tune surface properties. For example, trifluoromethyl- and cyano-terminated azobenzenes form homogenously mixed SAMs, whereas 3-fluorophenoxy derivatives may compete less effectively due to weaker dipole interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.